molecular formula C9H7FO3 B2757314 Methyl 2-(4-fluorophenyl)-2-oxoacetate CAS No. 156276-23-2

Methyl 2-(4-fluorophenyl)-2-oxoacetate

Cat. No. B2757314
Key on ui cas rn: 156276-23-2
M. Wt: 182.15
InChI Key: QQJWGLFEBYVMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358979B1

Procedure details

Dimethyl oxalate (5.90 g, 50 mmol) was dissolved in THF (50 mL) and ether (50 mL) in a 3-neck round bottom flask fitted with a mechanical stirrer. The solution was stirred vigorously at −65° C. as a 1.0 M THF solution of 4-fluorophenylmagnesium bromide (60 mL, 60 mmol) was added dropwise over 40 min. The mixture was stirred 30 min at −65° C. and allowed to warm to −20° C. over 30 min before being poured into 2N aq. HCl (50 mL) with stirring. The layers were separated and the aq. layer was extracted with ether (3×50 mL). The combined organic layers were washed with saturated aq. brine (2×50 mL), dried (sodium sulfate), decanted, and evaporated. The residue was dissolved in ethyl acetate, dried (sodium sulfate), filtered, and evaporated to give a yellow solid. The crude product was dissolved in warm hexane (25 mL), filtered, and cooled to −20° C. Filtration followed by washing with cold hexane (15 mL) gave 4.95 g of the title compound as light tan crystals.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[C:2](OC)=[O:3].CCOCC.[F:14][C:15]1[CH:20]=[CH:19][C:18]([Mg]Br)=[CH:17][CH:16]=1.Cl>C1COCC1.CCCCCC>[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:2]([C:1]([O:7][CH3:8])=[O:6])=[O:3])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 min at −65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C. over 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aq. brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing with cold hexane (15 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C(=O)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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